2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, employs various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods highlight the versatility and adaptability in synthesizing complex imidazole-based scaffolds from readily available chemicals (Bagdi et al., 2015).
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine compounds reveals a fused bicyclic 5-6 heterocycle that serves as a "drug prejudice" scaffold, indicating its significance in drug design due to the stability and bioactivity associated with such structures. Detailed structural analyses often involve X-ray crystallography, NMR, and mass spectrometry to elucidate the configuration and conformation of these molecules.
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions, including metal-free oxidative C-N coupling reactions, demonstrating their reactivity and potential for further functionalization. These reactions are significant for expanding the chemical diversity of the imidazole scaffold and exploring its chemical properties (Ma et al., 2011).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridines, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and their suitability for various applications. These properties are often determined through experimental measurements and contribute to the compound's applicability in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for the practical applications of imidazo[1,2-a]pyridines. Studies on these compounds reveal insights into their stability, reactivity, and potential for use in complex chemical synthesis and as functional materials (Yang et al., 2005).
Safety And Hazards
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate is a confirmed carcinogen with experimental carcinogenic data4. Human mutation data has been reported4. When heated to decomposition, it emits toxic fumes of NOx4.
Future Directions
The future directions of research and application for 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate are not explicitly mentioned in the search results. However, given its carcinogenic properties, it is likely that future research will focus on understanding its mechanisms of action and potential risks.
properties
IUPAC Name |
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNFZWVPJAQMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647647 | |
Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |
CAS RN |
210049-10-8, 67730-11-4 | |
Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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